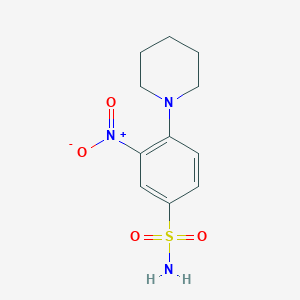

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

Description

The exact mass of the compound 3-nitro-4-(1-piperidinyl)benzenesulfonamide is 285.07832714 g/mol and the complexity rating of the compound is 422. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-19(17,18)9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,12,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASPRUQATTUAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306121 | |

| Record name | ST060543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41817-96-3 | |

| Record name | NSC174169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST060543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Nitration of a 4 1 Piperidinyl Benzenesulfonamide Scaffold:an Alternative, Though Potentially More Complex, Strategy Involves Nitrating the 4 1 Piperidinyl Benzenesulfonamide Molecule Directly. in This Scenario, the Directing Effects of the Existing Substituents Must Be Carefully Considered. the Piperidinyl Group is a Powerful Activating Group and an Ortho , Para Director Due to Its Ability to Donate Electron Density to the Ring Through Resonance.nih.govacs.orgthe Sulfonamide Group, Conversely, is a Deactivating Meta Director.nih.gov

Modern and Green Chemistry Approaches to Benzenesulfonamide (B165840), 3-nitro-4-(1-piperidinyl)- Synthesis

Recent advancements in chemical synthesis focus on developing more efficient, cost-effective, and environmentally benign methods. These principles are being applied to the synthesis of benzenesulfonamide derivatives, including the target compound.

Catalytic Methods in Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Formation

Catalysis offers a powerful tool to improve the efficiency of key bond-forming steps in the synthesis.

Catalysis in C-N Bond Formation: The nucleophilic substitution of the chlorine atom with piperidine can be facilitated by catalytic methods. While the reaction often proceeds without a catalyst due to the activated nature of the substrate, modern cross-coupling reactions offer alternatives. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds. nih.govresearchgate.net For instance, a palladium-NHC (N-heterocyclic carbene) catalyst could potentially be used to couple 4-chloro-3-nitrobenzenesulfonamide with piperidine under milder conditions than traditional SNAr reactions. nih.gov Similarly, copper-based catalysts, such as CuF₂, are used for the N-arylation of amines and could be adapted for this transformation. researchgate.net

Catalysis in Sulfonamide Formation: Modern methods also exist for the formation of the sulfonamide linkage itself. Palladium-catalyzed processes have been developed that allow for the coupling of arylboronic acids with sulfur dioxide and an amine, providing a convergent route to sulfonamides. nih.govacs.orgmit.edu This would represent a significant departure from the classical chlorosulfonation route, potentially offering greater functional group tolerance and milder reaction conditions.

Solvent-Free and Reduced Solvent Conditions for Synthesis

In line with the principles of green chemistry, efforts are made to reduce or eliminate the use of volatile and hazardous organic solvents.

Solvent-Free (Neat) Synthesis: The formation of sulfonamides from sulfonyl chlorides and amines can often be achieved under solvent-free, or "neat," conditions. sci-hub.se The reaction can be performed by simply mixing the reactants, sometimes with a solid base like K₂CO₃, at room temperature or with gentle heating. sci-hub.se This approach dramatically reduces waste and simplifies product purification. Klumpp and Naredla demonstrated a solvent-free reaction between a sulfonyl chloride and a silylated amine, where the only byproduct was trimethylsilyl (B98337) chloride, which could be easily removed by distillation. sci-hub.se

Aqueous and Alternative Solvents: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Methods have been developed for synthesizing sulfonamides in water, often using a base like Na₂CO₃ to control pH and scavenge the HCl byproduct. researchgate.netmdpi.com The desired product often precipitates from the aqueous solution upon acidification, allowing for simple isolation by filtration. mdpi.com Other sustainable solvents, such as polyethylene (B3416737) glycol (PEG-400), have also been shown to be effective for nucleophilic aromatic substitution reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. nih.govnih.gov This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. amazonaws.comfinechemicals.com.cn The synthesis of sulfonamides and the nucleophilic aromatic substitution step are both amenable to microwave assistance, offering a greener alternative by reducing energy consumption and reaction time. nih.govnih.gov

Table 2: Summary of Green Chemistry Approaches

| Approach | Description | Advantages |

|---|---|---|

| Catalysis | Use of transition metals (e.g., Pd, Cu) to facilitate C-N or C-S bond formation. nih.govresearchgate.net | Milder conditions, higher efficiency, broader substrate scope. |

| Solvent-Free | Reactants are mixed directly without a solvent. sci-hub.se | Reduces solvent waste, simplifies workup, lowers costs. |

| Aqueous Media | Water is used as the reaction solvent. mdpi.com | Environmentally benign, safe, inexpensive. |

| Microwave | Use of microwave energy to heat the reaction. nih.gov | Drastically reduced reaction times, often improved yields, energy efficient. |

Microwave and Ultrasonic Assisted Synthesis

Modern synthetic chemistry increasingly employs energy-efficient and time-saving techniques such as microwave irradiation and ultrasonication. These methods have been successfully applied to the synthesis of various sulfonamide derivatives and related heterocyclic compounds, suggesting their applicability to the synthesis of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions by efficiently heating the solvent and reactants. In the context of synthesizing the target compound, microwave assistance can be applied to the nucleophilic aromatic substitution step. For example, the reaction of 4-chloro-3-nitrobenzenesulfonamide with piperidine can be performed in a microwave reactor, which can dramatically reduce the reaction time from hours to minutes and often leads to improved yields. Studies on the microwave-assisted synthesis of other sulfonamides have demonstrated these advantages. For instance, the synthesis of various N-substituted sulfonamides has been achieved in high yields under microwave irradiation.

Ultrasonic-Assisted Synthesis: Sonication, the use of ultrasound in chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to a significant enhancement of mass transfer and reaction kinetics. The synthesis of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- via the SNAr reaction could be facilitated by ultrasound. The ultrasonic-assisted condensation of aryl sulfonyl chlorides with aryl amines has been reported to proceed with high yields. This suggests that the reaction between 4-chloro-3-nitrobenzenesulfonamide and piperidine would likely benefit from sonication, resulting in shorter reaction times and potentially higher purity of the product.

Mechanistic Investigations of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Formation Reactions

The formation of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- predominantly proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characteristic for reactions involving a nucleophile attacking an aromatic ring that is activated by electron-withdrawing groups. In this case, the nitro group ortho to the leaving group (e.g., a halogen) strongly activates the ring towards nucleophilic attack by piperidine. The reaction typically occurs in two steps: the initial addition of the nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity.

Elucidation of Reaction Intermediates and Transition States

The key intermediate in the SNAr reaction for the formation of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is the Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the addition of the piperidine nucleophile to the carbon atom bearing the leaving group. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, thereby facilitating its formation.

The transition state for the formation of the Meisenheimer complex involves the partial formation of the new carbon-nitrogen bond and partial breaking of the aromatic π-system. The geometry of the benzene (B151609) ring changes from planar to a more tetrahedral-like arrangement at the carbon being attacked. The stability of this transition state is heavily influenced by the electron-withdrawing capacity of the substituents on the ring. The subsequent transition state leads to the expulsion of the leaving group and the re-aromatization of the ring. For a good leaving group, the first step of forming the Meisenheimer complex is typically the rate-determining step.

Computational studies on analogous SNAr reactions have provided insights into the structures and energies of these intermediates and transition states. Density Functional Theory (DFT) calculations can be used to model the reaction pathway and predict the geometries of the transition states.

Kinetic Studies of Key Synthetic Steps

Kinetic studies of the reaction between a substituted nitro-halobenzene and an amine like piperidine typically reveal second-order kinetics, being first order in both the aryl halide and the amine. This is consistent with the SNAr mechanism where the rate-determining step is the bimolecular reaction to form the Meisenheimer complex.

The rate of the reaction is highly dependent on several factors:

The nature of the leaving group: The reactivity order is generally F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The nature of the nucleophile: The nucleophilicity of the amine is a key factor. Piperidine is a strong secondary amine nucleophile.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.

Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various amines, including piperidine, in different solvents have been extensively reported and provide a good model for understanding the kinetics of the formation of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-. These studies have quantified the effect of solvent polarity and nucleophile basicity on the reaction rates.

Optimization of Synthetic Yields and Purity Profile for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

The optimization of the synthesis of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. Key parameters that are typically optimized include the choice of starting materials, reaction temperature, reaction time, solvent, and catalyst.

Table 1: Key Parameters for Optimization of the Synthesis of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

| Parameter | Factors to Consider | Typical Optimized Conditions |

| Starting Material | Nature of the leaving group (e.g., F, Cl) on the nitro-benzenesulfonamide precursor. | 4-Fluoro-3-nitrobenzenesulfonamide is often preferred due to the high reactivity of the C-F bond in SNAr reactions. |

| Solvent | Polarity and boiling point of the solvent. | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile are commonly used. |

| Temperature | Balancing reaction rate with potential side reactions and decomposition. | Typically in the range of 50-150 °C for conventional heating. Microwave-assisted synthesis may use similar or higher temperatures for shorter durations. |

| Reaction Time | Ensuring complete conversion of the starting material while minimizing product degradation. | Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Can range from a few minutes (microwave) to several hours (conventional). |

| Base | To neutralize the acid formed during the reaction (e.g., HCl). | An excess of piperidine can act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added. |

| Purification | Removal of unreacted starting materials, by-products, and solvent. | Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica (B1680970) gel. |

Detailed Research Findings:

Research on the synthesis of related sulfonamides has shown that a combination of a highly activated substrate (e.g., with a fluoro leaving group), a polar aprotic solvent, and elevated temperatures generally leads to high yields. For instance, the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with various amines has been shown to proceed efficiently in DMSO at 100 °C.

The purity of the final product is typically assessed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The optimization process aims to minimize the formation of by-products, which can arise from side reactions such as the reaction of the sulfonamide group or decomposition at high temperatures. A well-optimized protocol will provide Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- in high yield and purity, suitable for further applications.

Advanced Structural and Spectroscopic Characterization of Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Single-Crystal X-ray Diffraction Analysis of Benzenesulfonamide (B165840), 3-nitro-4-(1-piperidinyl)-

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is not publicly available, analysis of closely related nitrobenzenesulfonamide derivatives provides significant insight into the expected molecular conformation, torsion angles, and intermolecular interactions that govern its solid-state architecture. rsc.orgmdpi.com

The molecular conformation of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is largely defined by the rotational freedom around the S-N and S-C bonds. The geometry around the sulfur atom of the sulfonamide group is expected to be a distorted tetrahedron. nih.gov

The orientation of the nitro group relative to the benzene (B151609) ring is generally planar or near-planar to maximize resonance stabilization. The key torsion angles defining the conformation are highlighted in the table below, with expected values based on analogous structures.

Table 1: Expected Torsion Angles for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Based on Analogous Compounds Data is illustrative and based on published values for similar nitrobenzenesulfonamide structures.

| Torsion Angle | Description | Expected Value Range |

| C-S-N-C | Defines the orientation of the piperidine (B6355638) ring relative to the S-C bond of the benzene ring. | ± 40° to ± 70° |

| O-S-C-C | Describes the orientation of the sulfonyl oxygens relative to the benzene ring. | Varies |

| C-C-N-O | Defines the planarity of the nitro group with the benzene ring. | ~0° or ~180° |

The crystal packing is dictated by a variety of non-covalent interactions. In sulfonamides, hydrogen bonding is a predominant feature. Although the target molecule is a tertiary sulfonamide and lacks the N-H donor common in primary and secondary sulfonamides, weak C-H···O hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. mdpi.com The oxygen atoms of both the sulfonyl group (S=O) and the nitro group (N-O) are potent hydrogen bond acceptors. mdpi.comresearchgate.net

Interactions involving aromatic rings are also crucial. Given the presence of the nitro-substituted benzene ring, both π-π stacking and nitro-π interactions are plausible. researchgate.net

Hydrogen Bonding: C-H donors from the piperidine and benzene rings can interact with sulfonyl and nitro oxygen acceptors, linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

π-π Stacking: The electron-deficient nitro-substituted benzene rings can stack with adjacent rings, typically in a slipped or offset fashion, with centroid-to-centroid distances greater than 3.5 Å. researchgate.net

These combined interactions dictate how the molecules arrange themselves in the unit cell, influencing the crystal's density and stability.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct unit cell and molecular packing arrangement. researchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. Benzenesulfonamide derivatives are known to exhibit polymorphism. researchgate.net

For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, polymorphism could arise from different molecular conformations (conformational polymorphism), particularly variations in the C-S-N-C torsion angle, or from different arrangements of intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com The presence and orientation of the nitro group can significantly influence crystal packing, and subtle changes in its interactions could lead to different polymorphic forms. mdpi.com

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice. The formation of solvates is possible, depending on the solvents used during crystallization. Identifying and characterizing potential polymorphs and solvates is critical in pharmaceutical development, as these different forms can have distinct properties. Solid-state NMR is a powerful technique for studying and differentiating such forms. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would be employed to unambiguously assign all proton and carbon signals for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-.

Multi-dimensional NMR experiments reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity within the piperidine ring (correlations between adjacent CH₂ groups) and the coupling between the protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It is highly sensitive and allows for the unambiguous assignment of each carbon that bears a proton. columbia.edu For example, the signals for the three distinct proton environments in the piperidine ring would each correlate to a specific ¹³C signal.

The protons on the piperidine ring adjacent to the nitrogen (H-2'/H-6') and the aromatic carbon C4.

The aromatic proton H-5 and the carbons of the piperidine ring (C-2'/C-6') and the sulfonamide-bearing carbon (C-1).

The aromatic proton H-2 and the nitro-bearing carbon (C-3) and the sulfonamide-bearing carbon (C-1).

These correlations definitively piece together the piperidine, benzene, and sulfonamide fragments. The expected correlations are summarized in the table below.

Table 2: Predicted Key 2D NMR Correlations for Structural Elucidation This table presents hypothetical correlations expected for the title compound.

| Experiment | Correlating Nuclei | Structural Information Confirmed |

| COSY | Aromatic H-2 ↔ H-6 | Connectivity within the aromatic spin system. |

| Piperidine H-2' ↔ H-3'; H-3' ↔ H-4' | Connectivity within the piperidine ring. | |

| HSQC | Aromatic H-2,-5,-6 ↔ Aromatic C-2,-5,-6 | Direct C-H attachments in the benzene ring. |

| Piperidine H-2',-3',-4' ↔ Piperidine C-2',-3',-4' | Direct C-H attachments in the piperidine ring. | |

| HMBC | Piperidine H-2'/H-6' ↔ Aromatic C-4 | Confirms the attachment of the piperidine ring to the C4 position of the benzene ring. |

| Aromatic H-5 ↔ Aromatic C-1, C-3 | Confirms the substitution pattern on the aromatic ring. | |

| Aromatic H-2 ↔ Aromatic C-4, C-6 | Confirms the substitution pattern on the aromatic ring. |

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers atomic-level insight into the structure and dynamics of materials in their solid form. nih.govresearchgate.net This technique is particularly valuable for characterizing different solid forms, such as polymorphs and amorphous material, which can be indistinguishable by other methods. researchgate.net

For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR would be the technique of choice. rsc.org Studies on other benzenesulfonamides have shown that the ¹³C chemical shifts in the solid state can differ from those in solution, reflecting the effects of molecular packing and specific intermolecular interactions. rsc.org

Furthermore, ssNMR can readily distinguish between crystalline and amorphous forms. Crystalline materials typically show sharp NMR resonances, whereas amorphous materials exhibit broad lines due to the distribution of different local environments. For polymorphic systems, distinct sets of sharp resonances are often observed for each crystal form, as the different packing arrangements lead to magnetically non-equivalent nuclei. researchgate.net Therefore, ssNMR would be a key tool to identify the existence of polymorphs or amorphous content for this compound and to probe the specific conformations adopted in the solid state. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of functional groups within a molecular structure. For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, a detailed analysis of its vibrational spectra reveals characteristic bands corresponding to its constituent sulfonamide, nitro, and piperidinyl moieties. While a specific experimental spectrum for this exact compound is not widely published, a comprehensive understanding can be derived from established data on structurally similar compounds, such as nitrobenzenesulfonamides and other substituted benzenesulfonamides. tandfonline.comnih.gov

The vibrational assignments are primarily focused on the stretching and bending modes of the key functional groups. The sulfonamide group (-SO₂NH-) is characterized by strong and distinct stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally found in the lower frequency region, approximately between 950 and 860 cm⁻¹. researchgate.net

The nitro group (-NO₂), a significant feature of this molecule, exhibits strong characteristic absorption bands. The asymmetric stretching vibration of the N=O bond is one of the most intense bands in the infrared spectrum, typically appearing in the 1560-1520 cm⁻¹ region. The corresponding symmetric stretching vibration is observed at a lower wavenumber, generally between 1355 and 1345 cm⁻¹. nih.gov

The piperidinyl group and the benzene ring contribute to a complex pattern of C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. The C-N stretching vibrations of the piperidinyl group attached to the aromatic ring are expected in the 1360-1250 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is presented in the interactive table below, based on data from related compounds. nih.govresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (Raman) | Functional Group |

| Asymmetric SO₂ Stretching | 1370-1330 | 1370-1330 | Sulfonamide (-SO₂) |

| Symmetric SO₂ Stretching | 1180-1160 | 1180-1160 | Sulfonamide (-SO₂) |

| Asymmetric NO₂ Stretching | 1560-1520 | 1560-1520 | Nitro (-NO₂) |

| Symmetric NO₂ Stretching | 1355-1345 | 1355-1345 | Nitro (-NO₂) |

| S-N Stretching | 950-860 | 950-860 | Sulfonamide (-S-N) |

| Aromatic C-H Stretching | 3100-3000 | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretching | 2950-2850 | 2950-2850 | Piperidine Ring |

| Aromatic C-N Stretching | 1360-1250 | 1360-1250 | Aryl-Piperidinyl Link |

| Ring Vibrations (C=C Stretching) | 1600-1450 | 1600-1450 | Benzene Ring |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight and elemental composition of a compound. For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, HRMS would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₅N₃O₄S.

The fragmentation of benzenesulfonamides is often characterized by the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.net For the title compound, the initial fragmentation would likely involve several key pathways:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the elimination of a sulfur dioxide molecule.

Cleavage of the S-N bond: This can lead to the formation of ions corresponding to the benzenesulfonyl group and the piperidinyl-aniline moiety.

Fragmentation of the piperidine ring: The piperidinyl group can undergo ring-opening or loss of smaller fragments.

Loss of the nitro group: The nitro group can be lost as NO₂ or undergo rearrangements. nih.gov

A proposed fragmentation pathway is outlined below:

The molecular ion [M]⁺ undergoes cleavage of the C-S bond, leading to the formation of a 3-nitro-4-(1-piperidinyl)phenyl radical and a benzenesulfonyl cation.

Alternatively, cleavage of the S-N bond can generate a 3-nitro-4-(1-piperidinyl)aniline radical cation and a benzenesulfonyl radical.

The molecular ion can also lose the nitro group, resulting in the [M-NO₂]⁺ ion.

Subsequent fragmentation of the primary product ions would lead to a cascade of smaller charged species, providing a characteristic fingerprint for the molecule.

The table below summarizes the expected major fragments and their corresponding m/z values.

Interactive Data Table: Predicted HRMS Fragments

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₁H₁₅N₃O₄S⁺ | 285.0783 |

| [M-SO₂]⁺ | C₁₁H₁₅N₃O₂⁺ | 221.1164 |

| [C₆H₃(NO₂)(N(C₅H₁₀))]⁺ | Ion of 3-nitro-4-(1-piperidinyl)benzene | 207.0977 |

| [C₆H₄SO₂]⁺ | Benzenesulfonyl cation | 140.9956 |

| [M-NO₂]⁺ | C₁₁H₁₅N₂O₂S⁺ | 239.0854 |

| [C₅H₁₀N]⁺ | Piperidinyl cation | 84.0813 |

Chemical Reactivity and Derivatization Strategies for Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and serves as a versatile handle for further functionalization.

The most prominent reaction of the aromatic nitro group is its reduction to a primary amino group, yielding 3-amino-4-(1-piperidinyl)benzenesulfonamide. This transformation is a cornerstone in the synthesis of many biologically active compounds. The reduction can be achieved through various methods, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups.

Common methods for this reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are highly effective. This approach is often favored for its clean reaction profile and high yields.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl).

Stannous Chloride (SnCl₂): The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate or ethanol provides a milder alternative for reducing aromatic nitro compounds, showing good tolerance for other sensitive functional groups.

These reduction strategies are generally chemoselective for the nitro group, leaving the sulfonamide and piperidine (B6355638) moieties intact under controlled conditions.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High efficiency, clean reaction. |

| Fe / HCl | Ethanol/Water, reflux | Cost-effective, widely used in industrial applications. |

| SnCl₂·2H₂O | Ethyl Acetate or Ethanol, reflux | Mild conditions, good functional group tolerance. |

Beyond reduction to an amine, the nitro group can participate in other transformations. Under specific conditions, partial reduction can yield intermediate species like nitroso or hydroxylamine derivatives.

Furthermore, the nitro group can facilitate condensation reactions. While less common for aromatic nitro compounds compared to aliphatic ones, reactions with carbonyl compounds can be induced under specific basic conditions. For instance, aldehydes or ketones can react with activated nitro compounds, potentially leading to the formation of new heterocyclic rings, such as isoxazoles, after subsequent cyclization and dehydration steps rsc.org. These reactions typically require a carbon atom with acidic protons adjacent to the nitro group, which is not present in this molecule. However, transformations involving the activation of the aromatic ring by the nitro group can lead to other complex reactions.

Transformations of the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) is another key site for derivatization, offering opportunities for N-alkylation and N-acylation to introduce a wide variety of substituents.

The acidic protons on the sulfonamide nitrogen can be substituted through reactions with electrophiles.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents like alkyl halides or alcohols. A modern and efficient method involves a manganese-catalyzed "borrowing hydrogen" approach, where alcohols serve as the alkylating agents, offering a green and atom-economical pathway acs.org. Traditional methods may use a strong base like sodium hydride (NaH) to deprotonate the sulfonamide, followed by reaction with an alkyl halide.

N-Acylation: Acyl groups can be introduced to synthesize N-acylsulfonamides, which are important pharmacophores. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. More sophisticated methods utilize coupling reagents like N-acylbenzotriazoles, which react efficiently with sulfonamides in the presence of a base such as NaH to yield the desired N-acylsulfonamides in high yields semanticscholar.orgresearchgate.net.

Table 2: Reagents for N-Alkylation and N-Acylation of Primary Sulfonamides

| Transformation | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | R-OH, Mn(I) catalyst, K₂CO₃ | Xylenes, 150°C | N-Alkylsulfonamide |

| N-Alkylation | NaH, then R-X (X=Br, I) | Anhydrous THF or DMF, 0°C to rt | N-Alkylsulfonamide |

| N-Acylation | RCOCl, Pyridine | Dichloromethane, 0°C to rt | N-Acylsulfonamide |

The sulfonamide bond is generally robust and stable to hydrolysis under neutral physiological conditions nih.govresearchgate.net. However, it can be cleaved under more forceful acidic or basic conditions.

Acidic Hydrolysis: Strong acidic conditions can promote the cleavage of the sulfur-nitrogen (S-N) bond. For example, treatment with strong acids like trifluoromethanesulfonic acid has been shown to deprotect N-arylsulfonamides organic-chemistry.org. The products of such cleavage would be the corresponding sulfonic acid (3-nitro-4-(1-piperidinyl)benzenesulfonic acid) and ammonia (B1221849). Studies have also shown that certain catalysts, like ceria nanoparticles, can facilitate the hydrolytic cleavage of the S-N bond in sulfonamides under ambient aqueous conditions nih.gov.

Basic Hydrolysis: While generally more resistant to base-catalyzed hydrolysis than amides, prolonged exposure to strong basic conditions at elevated temperatures can also lead to the cleavage of the sulfonamide bond. The stability of sulfonamides in basic media is generally higher than in acidic media researchgate.net.

Reactivity of the Piperidine Ring

The 4-(1-piperidinyl) substituent is an N-aryl piperidine. As a tertiary amine, the nitrogen atom itself is not available for direct alkylation or acylation. The reactivity, therefore, centers on the C-H bonds of the piperidine ring, particularly those alpha to the nitrogen atom.

One of the primary modes of reactivity for N-alkyl piperidines involves oxidation at the alpha-carbon to form an iminium ion intermediate acs.org. This electrophilic species can then be trapped by a variety of nucleophiles, allowing for the introduction of new substituents at the C2 or C6 position of the piperidine ring. This two-step sequence of oxidation followed by nucleophilic addition provides a powerful strategy for the late-stage functionalization of the piperidine scaffold.

Additionally, more drastic oxidative conditions can lead to ring-opening reactions. Photooxidation or the use of strong chemical oxidants can result in the cleavage of C-N or C-C bonds within the piperidine ring, leading to the formation of acyclic amino-aldehyde or amino-ketone derivatives researchgate.netnih.govproquest.com. This represents a more destructive transformation but can be used synthetically to convert the cyclic structure into a linear one with different functionalities.

Ring Functionalization and Derivatization

The structure of Benzenesulfonamide (B165840), 3-nitro-4-(1-piperidinyl)- offers several potential sites for functionalization. The benzene (B151609) ring, activated by the nitro group, could theoretically undergo further substitution reactions. The sulfonamide nitrogen and the piperidinyl moiety also present opportunities for derivatization.

One common strategy for the derivatization of related nitroaromatic compounds is the use of reagents like 3-nitrophenylhydrazine, which targets carbonyl, carboxyl, and phosphoryl groups to form derivatives that are readily analyzable by techniques such as liquid chromatography-mass spectrometry (LC-MS). However, no specific studies demonstrating the application of this or other derivatization strategies to Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- could be located.

Conformational Dynamics and Inversion Barriers

The conformational flexibility of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- would be influenced by the rotation around several single bonds, including the C-S, S-N, and C-N bonds. The piperidine ring itself exists in a chair conformation, which can undergo ring inversion. The energy barriers associated with these conformational changes are important for understanding the molecule's three-dimensional structure and its interactions with other molecules.

Studies on related amine-substituted compounds have shown that rotational barriers can be influenced by factors such as solvent and protonation state. For instance, the barrier to rotation around the bond connecting an exocyclic nitrogen to a triazine ring has been shown to increase upon protonation. However, no specific experimental or computational studies on the conformational dynamics or inversion barriers of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- have been reported.

Aromatic Substitution Reactions on the Benzenesulfonamide Core

The benzenesulfonamide core of the target molecule is substituted with a strong electron-withdrawing nitro group, which significantly influences its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group ortho to the piperidinyl group and meta to the sulfonamide group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. Aryl halides with strong electron-withdrawing substituents are known to undergo SNAr reactions. In this case, while there is no halide leaving group, the possibility of nucleophilic attack on the ring exists, potentially leading to the displacement of the nitro group or other substituents under harsh reaction conditions. The reaction would proceed through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Photochemical and Electrochemical Transformations of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

Photochemical Transformations: Nitroaromatic compounds are known to undergo a variety of photochemical reactions. Upon photoirradiation, nitrobenzene derivatives can abstract hydrogen atoms or react with other molecules. For instance, the photoreaction of nitrobenzene derivatives with alkyl thiols has been shown to produce sulfonamides. It is conceivable that Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- could undergo similar photochemical transformations, potentially involving the nitro group or the sulfonamide moiety. However, no specific photochemical studies on this compound have been reported.

Electrochemical Transformations: The nitro group in nitroaromatic compounds is electrochemically active and can be reduced. The electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline has been studied, revealing that the nitro group is reduced in a pH-dependent manner. At lower pH, a single reduction step is observed, while at higher pH, two reduction steps are present. The primary reduction product is the corresponding hydroxylamine. It is highly probable that the nitro group in Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- would exhibit similar electrochemical behavior. The piperidinyl group could also be susceptible to electrochemical oxidation. However, specific electrochemical data for this compound are not available in the literature.

Theoretical and Computational Investigations of Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of benzenesulfonamide (B165840) derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

DFT calculations are a powerful tool for investigating the electronic structure of molecules. For benzenesulfonamide derivatives, these studies often employ basis sets such as B3LYP/6-31G(d,p) to accurately predict their geometric and electronic properties. nih.gov The calculated results from such studies generally show good agreement with experimental data, confirming the reliability of the theoretical models. nih.gov

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides further insights into the bonding interactions and charge delocalization within the molecule. nih.govmkjc.in This analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mkjc.in A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a more reactive molecule. libretexts.org In benzenesulfonamide derivatives, the HOMO-LUMO energy gap highlights the compound's stability and reactivity profile. mkjc.in

For a molecule like Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the piperidinyl group and the benzene (B151609) ring, while the LUMO is likely to be concentrated on the electron-deficient nitro group. This distribution of frontier orbitals indicates that the molecule is prone to electrophilic attack at the electron-rich regions and nucleophilic attack at the electron-poor sites.

Below is a table with representative HOMO-LUMO energy values for a related benzenesulfonamide derivative, illustrating the typical energy ranges observed in such compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: The values in this table are illustrative and based on typical findings for similar sulfonamide compounds.

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mkjc.in The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, the MEP analysis would likely show a high electron density (red) around the oxygen atoms of the nitro and sulfonamide groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide NH group and the piperidinyl ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This visualization of charge distribution provides crucial insights into the molecule's intermolecular interactions and chemical reactivity. mkjc.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Energy Landscape Exploration and Stable Conformations

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule's atoms to identify the most stable conformations (i.e., those with the lowest energy). For flexible molecules like Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, which has rotatable bonds, multiple low-energy conformations may exist.

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can have a significant impact on the conformational preferences of a molecule. Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule in a solvent over time. researchgate.net These simulations can reveal how solvent molecules interact with the solute and influence its conformation.

For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, MD simulations in a polar solvent like water would likely show the formation of hydrogen bonds between the solvent and the polar groups of the molecule, such as the sulfonamide and nitro groups. These interactions can stabilize certain conformations over others, leading to a different conformational landscape compared to the gas phase. Understanding the influence of the solvent is crucial for predicting the molecule's behavior in a biological or chemical system.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry offers robust methods for the prediction of spectroscopic data, which are crucial for the structural elucidation and characterization of molecules like Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-. Techniques such as Density Functional Theory (DFT) are widely employed to calculate spectroscopic parameters. oregonstate.edupnnl.gov For sulfonamide derivatives, DFT methods, particularly with functionals like B3LYP, have shown excellent agreement between calculated and experimental spectral data. sci-hub.seresearchgate.net

The prediction of vibrational spectra (Infrared and Raman) is a common application. Theoretical calculations can determine the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental results. sci-hub.se For a molecule with the complexity of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, this involves calculating the frequencies associated with the stretching and bending of S=O and C-S bonds in the sulfonamide group, the N-O stretching of the nitro group, and various vibrations of the piperidine (B6355638) and benzene rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted. These calculations provide a theoretical spectrum that aids in the assignment of peaks in experimentally obtained spectra, which is particularly useful for complex structures where spectral overlap can occur. researchgate.net The validation of these computational models is achieved by comparing the predicted spectra with those obtained from synthesized samples. A strong correlation between the theoretical and experimental data confirms the accuracy of the computed molecular geometry and electronic structure. sci-hub.se

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for Sulfonamide-Related Moieties This table is illustrative of the typical data generated in such studies, based on findings for analogous compounds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | ~1350 | ~1345 |

| SO₂ Symmetric Stretch | ~1165 | ~1160 |

| C-S Stretch | ~750 | ~745 |

| NO₂ Asymmetric Stretch | ~1530 | ~1525 |

| C-N Stretch | ~1280 | ~1285 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. anl.gov For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, this could involve studying its synthesis, degradation, or further functionalization.

Transition State Characterization and Reaction Pathway Mapping

Understanding a reaction mechanism requires the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. researchgate.net

Computational methods are used to locate the geometry of transition states and to verify their nature by frequency analysis (a transition state has exactly one imaginary frequency). Once located, the reaction pathway can be mapped by following the intrinsic reaction coordinate (IRC) from the transition state downhill to the connected reactants and products. This mapping provides a detailed picture of the atomic motions that occur as the transformation takes place. mdpi.com For reactions involving Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, such as its synthesis via nucleophilic aromatic substitution, these calculations could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. researchgate.net

Non-Linear Optical (NLO) Properties and Material Design via Computational Methods

Molecules that exhibit significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net Organic molecules featuring electron-donating groups and electron-accepting groups connected by a π-conjugated system often display large NLO responses. In Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, the piperidine group acts as an electron donor and the nitro and sulfonamide groups act as electron acceptors, creating a "push-pull" electronic structure conducive to NLO activity.

Computational methods, particularly DFT, are essential for the rational design of NLO materials. Key NLO-related properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated. researchgate.net The first hyperpolarizability is the primary determinant of a molecule's second-order NLO response.

Theoretical calculations allow for the screening of candidate molecules and the systematic modification of their structures to enhance NLO properties. For instance, the effect of changing substituent positions or introducing different functional groups can be evaluated computationally before undertaking synthetic efforts. The calculated hyperpolarizability values are often compared to those of well-known NLO materials like urea (B33335) to benchmark their potential. researchgate.net Studies on similar benzenesulfonamide derivatives have shown that strategic placement of donor and acceptor groups can lead to significant hyperpolarizability values, suggesting their potential as NLO materials. researchgate.netresearchgate.net

Table 2: Calculated NLO Properties for a Generic Push-Pull Benzenesulfonamide System This table presents typical parameters calculated in NLO studies. Values are illustrative and based on data for analogous compounds.

| Property | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 5 - 10 | Debye |

| Average Polarizability | α | 20 - 40 | 10⁻²⁴ esu |

| First Hyperpolarizability | β | 100 - 500 | a.u. |

Synthesis and Exploration of Analogs and Derivatives of Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Systematic Structural Modifications on the Nitro Group

The nitro group is a key functional component of the molecule, and its transformation is a primary strategy for generating structural diversity. The most common modification is the reduction of the nitro group to a primary amine, which then serves as a versatile handle for further derivatization.

Reduction of the Nitro Group: The conversion of the aromatic nitro group to an amino group is a well-established transformation in organic synthesis. Several methods are applicable, with the choice often depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is generally a clean and efficient method.

Metal-Acid Systems: A classic and widely used method involves the reduction with a metal in an acidic medium. Common combinations include iron in acetic or hydrochloric acid, and tin or tin(II) chloride in hydrochloric acid. msu.edu The reaction with iron is particularly common in industrial processes. google.com Tin(II) chloride is noted for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities like nitriles or carbonyls.

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Raney nickel) can also be employed to effect the reduction at moderate temperatures.

The product of this reduction is Benzenesulfonamide (B165840), 3-amino-4-(1-piperidinyl)- , a key intermediate for a host of new derivatives.

Derivatization of the Amino Group: The newly formed 3-amino group can undergo a variety of chemical reactions to introduce new functionalities:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides produces secondary sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Cyclization Reactions: The amino group, in conjunction with adjacent functionalities, can be used to construct new heterocyclic rings fused to the benzenesulfonamide core. For example, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been used to synthesize imidazol-2-ones and other heterocyclic systems. mdpi.com

Variations of the Piperidine (B6355638) Moiety (e.g., other saturated N-heterocycles)

The piperidine ring at the 4-position is introduced via nucleophilic aromatic substitution on a suitable precursor, typically 4-chloro-3-nitrobenzenesulfonamide (B1329391). This synthetic route is amenable to the use of various cyclic secondary amines, allowing for the generation of a library of analogs with different N-heterocyclic moieties. The nature of this heterocycle can influence the molecule's steric profile, basicity, and hydrogen bonding capabilities.

Commonly substituted saturated N-heterocycles include:

Morpholine: Structurally related to piperidine but with an ether oxygen replacing a methylene group, morpholine is less basic and introduces a potential hydrogen bond acceptor. mdpi.comresearchgate.net

Piperazine: This heterocycle contains a second nitrogen atom, which can be unsubstituted or carry an alkyl or aryl group. The piperazine ring offers an additional site for modification and can significantly alter the acid-base properties of the molecule. mdpi.comtandfonline.com

Pyrrolidine: A five-membered ring analog, pyrrolidine introduces different conformational constraints compared to the six-membered piperidine ring. nih.gov

The synthesis of these analogs generally follows the same nucleophilic aromatic substitution pathway. The reaction's efficiency can be influenced by the nucleophilicity of the chosen heterocycle.

| Heterocycle | Key Structural Feature | Potential Influence on Properties |

|---|---|---|

| Piperidine | Six-membered carbocyclic amine | Baseline lipophilicity and basicity |

| Morpholine | Contains an ether linkage | Reduced basicity, increased polarity, H-bond acceptor |

| Piperazine | Contains a second amine group | Increased basicity, additional site for substitution |

| Pyrrolidine | Five-membered ring | Different steric profile and ring pucker |

Substituent Effects on the Benzenesulfonamide Aromatic Ring

The chemical behavior of the benzenesulfonamide ring is governed by the electronic effects of its substituents. msu.edu In the parent compound, the ring is substituted with the sulfonamide group (-SO₂NH₂), the nitro group (-NO₂), and the piperidinyl group (-N(CH₂)₅). These groups exert a combination of inductive and resonance effects that dictate the electron density distribution within the ring.

Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Both the nitro group and the sulfonamide group have strong electron-withdrawing inductive effects (-I).

Resonance Effect: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. The nitro group is strongly electron-withdrawing by resonance (-R). libretexts.org Conversely, the piperidinyl group, with its nitrogen lone pair adjacent to the ring, is a strong electron-donating group by resonance (+R). libretexts.org

| Substituent Group | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -SO₂NH₂ (Sulfonamide) | Strongly Withdrawing (-I) | Withdrawing (-R) | Deactivating |

| -N(CH₂)₅ (Piperidinyl) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating |

| -Cl, -Br (Halogen) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -CH₃ (Alkyl) | Weakly Donating (+I) | N/A (Hyperconjugation) | Activating |

Structure-Property Relationships in Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Analogs (Focus on non-biological chemical properties)

The electronic and optical properties of these molecules are intrinsically linked to their structure. The presence of electron-donating (piperidine) and electron-withdrawing (nitro, sulfonamide) groups on the same aromatic ring creates a "push-pull" system. This type of electronic arrangement often leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.

Electronic Spectra: Aromatic nitro compounds are known to absorb light in the UV-visible region. libretexts.org The specific wavelength of maximum absorption (λ_max_) is highly sensitive to the other substituents on the ring. libretexts.org Replacing the piperidine with a less electron-donating group or adding another electron-withdrawing group to the ring would likely cause a hypsochromic shift (blue shift) to shorter wavelengths. Conversely, converting the nitro group to an amino group would cause a significant blue shift, as the strong ICT transition is eliminated.

Molecular Orbitals: Computational studies using methods like Density Functional Theory (DFT) can provide insight into the electronic structure. tandfonline.com The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For push-pull systems, the HOMO is typically localized on the electron-donating portion of the molecule (the piperidinyl-amino benzene (B151609) part), while the LUMO is localized on the electron-withdrawing portion (the nitro group). aps.org Structural modifications that stabilize the HOMO (e.g., adding more EDGs) or destabilize the LUMO will decrease the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) in the absorption spectrum.

In the solid state, the arrangement of molecules, or supramolecular assembly, is dictated by a network of non-covalent interactions. For benzenesulfonamide derivatives, hydrogen bonding is a primary directing force. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond motif, possessing a good donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens). nih.gov This allows for the formation of robust and predictable hydrogen-bonding patterns, such as dimers and chains (catemers). researchgate.net The N-H proton of the sulfonamide can form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to extended supramolecular structures. nih.govnih.gov

Influence of Structural Modification: Altering the substituents changes the interplay of these interactions. For example, replacing piperidine with morpholine introduces another potential hydrogen bond acceptor (the ether oxygen), which could lead to different packing arrangements. Modifying the nitro group to an amino group introduces two new hydrogen bond donors, drastically altering the potential hydrogen bond networks and likely leading to a completely different crystal structure. nih.gov Analysis of crystal structures of related sulfonamides reveals that even small changes, like the position of a substituent, can lead to different molecular conformations and packing motifs. nih.govtandfonline.com

Advanced Academic Applications and Research Frontiers of Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Applications in Materials Science Research

A thorough review of scientific databases and literature reveals a notable absence of published research specifically investigating the applications of Benzenesulfonamide (B165840), 3-nitro-4-(1-piperidinyl)- in materials science. While the broader class of sulfonamides has been explored for various material applications, this specific compound has not been a subject of investigation in the areas of advanced polymer systems, photo-responsive materials, or electrochemical sensor technology.

Design of Photo-responsive or Optoelectronic Materials

An extensive search of the academic literature indicates that Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- has not been investigated for its potential in the design of photo-responsive or optoelectronic materials. Research in this area often focuses on molecules with specific chromophores or photo-isomerizable groups that can interact with light to produce a measurable response. Currently, there are no published studies that characterize the photo-physical properties of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- or its suitability for such applications.

Electrochemical Applications and Sensor Technology

The potential use of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- in electrochemical applications and sensor technology remains unexplored in the scientific literature. There are no reports on its electrochemical behavior, such as its redox properties, or its use as a recognition element in chemical sensors. Research in sensor technology often leverages the specific binding capabilities or electrochemical activity of molecules, but such studies have not been conducted on this particular compound.

Use as Ligands or Precursors in Catalysis Research

Similar to its applications in materials science, there is a significant lack of research on the use of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- as a ligand or precursor in catalysis research. The design of novel catalysts is a vibrant area of chemical research, yet this specific sulfonamide has not been featured in studies on organocatalysis or as a building block for metal-organic frameworks.

Design of Organocatalysts Incorporating Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Scaffolds

A comprehensive review of the literature reveals no instances of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- being used as a scaffold for the design of organocatalysts. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. While various functional groups and molecular scaffolds are employed in the design of organocatalysts, the Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- framework has not been reported in this context.

Development of Metal-Organic Frameworks (MOFs) with Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- Linkers

There is no evidence in the scientific literature of the use of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- as an organic linker in the development of metal-organic frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. To date, no studies have been published that utilize Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- for this purpose.

Supramolecular Chemistry and Self-Assembly Studies: A Research Gap

A thorough search of scientific databases reveals no specific studies on the supramolecular chemistry of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-.

Investigation of Molecular Recognition and Host-Guest Interactions

There is no available research detailing the investigation of molecular recognition events or host-guest interactions involving Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-. The potential for the nitro and sulfonamide groups to act as hydrogen bond acceptors and the piperidinyl group to engage in various non-covalent interactions remains unexplored for this particular compound.

Advanced Analytical Chemistry Methodologies for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

While general analytical techniques for sulfonamides are well-established, there is a lack of research focused on developing novel or advanced methodologies specifically for Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-.

Development of Novel Chromatographic and Separation Techniques

No studies were found that focus on the development of new chromatographic and separation techniques tailored for the analysis of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-. Standard reversed-phase HPLC methods could likely be adapted for its separation, but no specific method development or validation has been published.

Trace Analysis and Environmental Fate Studies (purely chemical degradation)

There is no specific research on the trace analysis or the purely chemical degradation pathways of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- in environmental contexts. However, general knowledge of related compounds suggests potential degradation pathways. The chemical degradation of sulfonamides in the environment can be influenced by factors such as pH and the presence of reactive oxygen species. nih.govresearchgate.net The nitroaromatic moiety suggests that its environmental fate could also involve reduction of the nitro group under anaerobic conditions. nih.gov

General methodologies for the trace analysis of sulfonamides in environmental samples, such as water and soil, typically involve solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS). usgs.govacs.orgnih.gov These established methods could likely be applied to Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, though specific parameters would need optimization.

Table 1: General Analytical Techniques for Sulfonamide Trace Analysis

| Technique | Description | Typical Limits of Detection (LODs) |

|---|---|---|

| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a large volume sample. | N/A (pre-concentration step) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | ng/L to µg/L range in water samples. nih.govmdpi.comrsc.org |

Chemical Probe Development for Fundamental Mechanistic Studies (non-biological target-specific probes)

The scientific literature contains no instances of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- being developed or utilized as a chemical probe for fundamental, non-biological mechanistic studies. While sulfonamides have been incorporated into fluorescent probes, this has been predominantly for biological applications, such as targeting specific proteins or for bio-imaging, which falls outside the scope of this review. nih.govnih.gov

Future Research Directions and Unaddressed Questions Regarding Benzenesulfonamide, 3 Nitro 4 1 Piperidinyl

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of benzenesulfonamides typically involves the reaction of a corresponding sulfonyl chloride with an amine. While effective, this method presents limitations in terms of substrate scope and functional group tolerance. Future research should pivot towards the exploration of unconventional, more efficient synthetic strategies.

Modern catalytic systems, particularly those employing transition metals like palladium or nickel, could offer alternative C-N bond-forming reactions to construct the piperidinyl-aryl linkage with greater precision and under milder conditions. mdpi.com Furthermore, the application of mechanochemistry, utilizing ball milling to drive reactions in a solvent-free or low-solvent environment, presents an eco-friendly and potentially more efficient pathway, as has been demonstrated for the synthesis of other complex amides. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Pathways

| Feature | Conventional Pathway (Nucleophilic Aromatic Substitution) | Proposed Unconventional Pathway (Catalytic) |

|---|---|---|

| Key Reagents | 4-Chloro-3-nitrobenzenesulfonamide (B1329391), Piperidine (B6355638), Strong Base | 4-Bromo-3-nitrobenzenesulfonamide, Piperidine, Palladium Catalyst, Ligand |

| Reaction Conditions | High temperatures, polar aprotic solvents | Milder temperatures, broader solvent compatibility |

| Potential Advantages | Readily available starting materials | Higher yields, greater functional group tolerance, stereocontrol |

| Key Research Question | How can reaction yields and purity be optimized? | What is the optimal catalyst-ligand system for this transformation? |

Investigating these advanced synthetic methods could lead to the development of more sustainable and scalable production processes for Benzenesulfonamide (B165840), 3-nitro-4-(1-piperidinyl)- and its derivatives.

Deeper Understanding of Complex Chemical Transformations and Rearrangements

The functional groups within Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- serve as handles for a variety of chemical transformations. A significant unaddressed area is the selective manipulation of these groups to generate novel molecular architectures.

The reduction of the nitro group is a particularly compelling transformation. Converting the nitro group to an amine would yield a 3-amino-4-(1-piperidinyl)benzenesulfonamide. This resulting aniline derivative is a versatile intermediate that can undergo a host of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a wide range of substituents at the 3-position. nih.gov The selective functionalization of the piperidine ring or the aromatic core through electrophilic or nucleophilic substitution reactions also remains an area ripe for exploration.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-, advanced computational modeling has yet to be extensively applied.

Future research should employ methods like Density Functional Theory (DFT) to model its electronic structure, vibrational frequencies, and potential energy surfaces for various reactions. Such studies can elucidate reaction mechanisms and predict spectroscopic data (¹H and ¹³C NMR), which can be compared with experimental findings for structural validation. semanticscholar.orgacs.org Hirshfeld surface analysis could be used to visualize and quantify intermolecular interactions, such as hydrogen bonds, which govern the compound's solid-state packing and material properties. mdpi.com

Table 2: Potential Computational Research Parameters and Their Significance

| Computational Parameter | Significance for Research |

|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic excitation properties. |

| Mulliken Atomic Charges | Indicates the electron distribution and identifies potential sites for nucleophilic/electrophilic attack. |

| Calculated NMR Shifts | Aids in the structural confirmation of synthetic products and their derivatives. |

| Bond Dissociation Energies | Helps in understanding the stability of the molecule and predicting potential fragmentation pathways. |

These computational insights would accelerate the design of new derivatives with tailored electronic and chemical properties.

Development of Novel Functional Materials Based on Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

The unique combination of an electron-deficient nitroaromatic ring and a hydrogen-bond-donating sulfonamide group suggests that Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- could serve as a building block for novel functional materials. The nitro group is a well-known component in materials with interesting electronic and optical properties. mdpi.com

Research could focus on incorporating this molecule as a ligand in the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of specialty polymers. The sulfonamide group's ability to form robust hydrogen bonds could be exploited to direct the self-assembly of molecules into highly ordered supramolecular structures, such as liquid crystals or gels. The specific electronic properties conferred by the nitro and piperidinyl substituents could lead to materials with applications in sensing, catalysis, or nonlinear optics.

Interdisciplinary Research at the Interface of Synthetic and Physical Organic Chemistry

A comprehensive understanding of Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- can be best achieved through an interdisciplinary approach that merges synthetic organic chemistry with physical organic chemistry. While synthesis focuses on creating the molecule and its analogues, physical organic chemistry provides the tools to understand why these molecules behave the way they do.

Future studies could involve synthesizing a series of derivatives where the substituents on the piperidine or benzene (B151609) rings are systematically varied. By measuring the reaction rates and equilibrium constants for these derivatives, researchers could construct Hammett plots to quantify the electronic effects of these modifications on the reactivity of the sulfonamide core. This experimental data, when combined with the computational models described in section 8.3, would provide a powerful, predictive framework for designing future molecules with precisely controlled properties.

Q & A